Piperidine-4-carboximidamide hydrochloride
Description
Overview of Piperidine-4-carboximidamide (B1603227) Hydrochloride as a Key Chemical Entity
Piperidine-4-carboximidamide hydrochloride is an organic salt characterized by a piperidine (B6355638) ring substituted at the 4-position with a carboximidamide group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, which is advantageous for its application in various chemical reactions and biological assays. While the monohydrochloride is the subject of this article, it is noteworthy that the dihydrochloride (B599025) form is also commonly encountered in chemical literature and supply.
The core structure features a saturated six-membered heterocycle containing a nitrogen atom, a foundational motif in a vast number of biologically active compounds and natural products. mdpi.comijnrd.org The carboximidamide functional group, also known as an amidine, is a key pharmacophore that can participate in hydrogen bonding and electrostatic interactions, making it crucial for molecular recognition in biological systems.
Below is a table summarizing the key chemical identifiers for the closely related Piperidine-4-carboximidamide dihydrochloride, as specific data for the monohydrochloride is less prevalent.
| Identifier | Value |
| IUPAC Name | piperidine-4-carboximidamide;dihydrochloride |
| CAS Number | 1170937-23-1 |
| Molecular Formula | C₆H₁₅Cl₂N₃ |
| Molecular Weight | 200.11 g/mol |
| Canonical SMILES | C1CNCCC1C(=N)N.Cl.Cl |
Significance of this compound in Modern Organic Chemistry and Chemical Biology
The significance of this compound in modern organic chemistry stems primarily from its utility as a versatile building block. mdpi.com The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. mdpi.comijnrd.org The presence of the reactive carboximidamide group allows for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery and development.
In chemical biology, the carboximidamide moiety is of particular interest due to its ability to mimic a protonated primary amine or to act as a strong hydrogen bond donor. This functional group is often incorporated into molecules designed to interact with biological targets such as enzymes and receptors. Research has shown that derivatives of piperidine-carboxamide, a closely related structure, are being investigated for a range of therapeutic applications, including as CCR5 inhibitors for HIV therapy, analgesics, and for treating central nervous system disorders. myskinrecipes.comnih.govresearchgate.net
Scope and Research Focus on this compound
The research focus on this compound and its derivatives is predominantly in the field of medicinal chemistry, with a strong emphasis on the discovery of new therapeutic agents. ijnrd.org Current investigations are exploring the potential of these compounds in several key areas:
Antiviral Agents: As evidenced by the development of piperidine-4-carboxamide derivatives as CCR5 inhibitors, there is a clear research trajectory towards using the piperidine scaffold to create novel antiviral drugs. nih.gov
Anticancer Therapies: The carboximidamide functional group is present in a number of compounds with demonstrated antiproliferative activity. nih.gov Research is ongoing to synthesize and evaluate piperidine-carboximidamide hybrids as potential kinase inhibitors for cancer treatment. nih.gov
Antibacterial Agents: The piperidine moiety is a component of some antibacterial compounds. biointerfaceresearch.com The development of new sulfonamide derivatives containing a piperidine ring highlights the ongoing search for new bactericides to manage plant and human bacterial diseases. mdpi.com
The synthesis of libraries of derivatives based on the piperidine-4-carboximidamide core allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing the potency and selectivity of potential drug candidates. The general synthetic accessibility of piperidine derivatives further enhances the scope of research in this area. mdpi.com
Properties
Molecular Formula |
C6H14ClN3 |
|---|---|
Molecular Weight |
163.65 g/mol |
IUPAC Name |
piperidine-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H13N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h5,9H,1-4H2,(H3,7,8);1H |
InChI Key |
ZQCHIGGRRFYZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=N)N.Cl |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Preparations of Piperidine 4 Carboximidamide Hydrochloride and Its Analogues
Established Synthetic Routes to Piperidine-4-carboximidamide (B1603227) Hydrochloride
Established synthetic pathways to piperidine-4-carboximidamide hydrochloride typically involve the transformation of readily available precursors. These routes are characterized by their reliability and have been foundational in providing access to this important chemical entity.
A common and practical multistep synthesis begins with piperidine-4-carboxamide, also known as isonipecotamide. This precursor undergoes a dehydration reaction to yield the key intermediate, 4-cyanopiperidine (B19701). google.comgoogle.com The dehydration is a critical step, effectively converting the amide functional group into a nitrile. This transformation is typically achieved using potent dehydrating agents. google.comgoogle.comgoogle.com Following the formation of 4-cyanopiperidine, subsequent steps are required to convert the cyano group into the desired carboximidamide hydrochloride salt, completing the multistep sequence.
The direct derivatization of 4-cyanopiperidine hydrochloride is a cornerstone of the synthesis for this compound. The most prominent method for this conversion is the Pinner reaction. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves treating the nitrile (4-cyanopiperidine) with an anhydrous alcohol, such as ethanol, in the presence of hydrogen chloride (HCl) gas. This process forms an intermediate imino ester salt, often referred to as a Pinner salt. wikipedia.orgorganic-chemistry.org
The piperidine (B6355638) ring is a prevalent and vital scaffold in the design of pharmaceuticals, often referred to as a "privileged structure" due to its frequent appearance in biologically active compounds. researchgate.netnih.govencyclopedia.pubcore.ac.uk Piperidine derivatives, including this compound, serve as versatile core building blocks for the synthesis of more complex molecules with potential therapeutic applications. nih.govencyclopedia.pubnbinno.com
The strategic incorporation of the functionalized piperidine moiety allows medicinal chemists to explore structure-activity relationships (SARs), which is essential for optimizing the efficacy, selectivity, and pharmacokinetic properties of new drug candidates. nbinno.com For example, piperidine-4-carboxamide derivatives have been designed and synthesized as potent CCR5 inhibitors for anti-HIV-1 agents and as calpain inhibitors. nih.govnih.gov This highlights the role of piperidine-based structures as fundamental components in the construction of novel therapeutic agents. nih.govresearchgate.net
The success of synthesizing this compound is highly dependent on the careful control of reaction conditions and the use of appropriate catalytic agents.
In the Pinner reaction, the key catalyst is a strong acid, typically anhydrous hydrogen chloride gas. wikipedia.orgorganic-chemistry.org The use of anhydrous conditions is critical to prevent the premature hydrolysis of the nitrile group to a carboxylic acid or the Pinner salt intermediate to an ester, which are common side reactions in the presence of water. wikipedia.org Reaction temperature is another crucial parameter; low temperatures are often employed to maintain the stability of the thermodynamically unstable imidium chloride (Pinner salt) intermediate and prevent its decomposition. wikipedia.org
For related transformations of piperidine precursors, specific catalysts and conditions are also optimized. For instance, in the synthesis of the analogous compound piperidine-4-carbothioamide (B1532958) hydrochloride from 4-cyanopiperidine hydrochloride, a catalytic amount of a base like triethylamine (B128534) is used in conjunction with controlled temperature (60 °C) and pressure (4 bar of H₂S) to drive the reaction efficiently. google.comgoogle.com This demonstrates the principle of fine-tuning reaction parameters to achieve high yield and purity.
| Reaction Step | Key Reagent/Catalyst | Typical Reaction Conditions | Purpose | Reference |
|---|---|---|---|---|
| Dehydration of Piperidine-4-carboxamide | Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | Heating | To form the nitrile intermediate, 4-cyanopiperidine. | google.comgoogle.comgoogle.com |
| Pinner Reaction (Imidate Formation) | Anhydrous HCl (gas), Anhydrous Alcohol (e.g., Ethanol) | Low temperature, Anhydrous environment | To convert the nitrile to a Pinner salt (imino ester hydrochloride). | wikipedia.orgorganic-chemistry.org |
| Ammonolysis | Ammonia (B1221849) (NH₃) | Reaction with the Pinner salt intermediate | To form the final carboximidamide (amidine) hydrochloride. | wikipedia.org |
| Thioamide Formation (Analogue Synthesis) | Hydrogen sulfide (B99878) (H₂S), Triethylamine (catalytic) | 60 °C, 4 bar pressure | To convert a nitrile to a thioamide, illustrating condition optimization. | google.comgoogle.com |
Development of Novel Synthetic Pathways for this compound
While established routes are effective, ongoing research focuses on developing more advanced and efficient synthetic pathways. These novel methods often prioritize control over the three-dimensional arrangement of atoms (stereoselectivity) and the specific placement of functional groups (regioselectivity), which are critical for the biological activity of complex drug molecules.
For analogues of this compound that may bear additional substituents, controlling the stereochemistry of the piperidine ring is of paramount importance. google.comgoogle.com The specific spatial orientation of substituents can dramatically influence how a molecule interacts with its biological target. Consequently, modern synthetic organic chemistry has developed a range of strategies to achieve this control.
Several key approaches applicable to the synthesis of complex piperidine derivatives include:
Catalytic Hydrogenation of Pyridines: Substituted pyridines can be reduced to the corresponding piperidines. The choice of catalyst, such as those based on rhodium, palladium, or cobalt, can influence the stereochemical outcome of the reduction, allowing for the selective formation of specific isomers. nih.govmdpi.com
Intramolecular Cyclization Reactions: Building the piperidine ring through intramolecular cyclization is a powerful strategy. Methods like the Dieckmann cyclization can be employed to form substituted piperidinones with high regioselectivity. core.ac.uk By using chiral auxiliaries, such as a derivative of α-methylbenzylamine, these cyclizations can be rendered enantioselective, providing access to chirally pure piperidine scaffolds. core.ac.uk
Modern Annulation and Cycloaddition Reactions: Advanced methods, including gold-catalyzed annulation procedures and various cycloaddition reactions, allow for the direct and stereoselective assembly of highly substituted piperidines from acyclic precursors. ajchem-a.com
Radical-Mediated Cyclizations: The formation of carbon-nitrogen bonds via radical intermediates offers another pathway to construct the piperidine ring, providing alternative regiochemical and stereochemical outcomes compared to traditional ionic reactions. nih.gov
These advanced strategies provide the tools to synthesize novel and complex analogues of piperidine-4-carboximidamide, enabling the exploration of new chemical space in the pursuit of improved pharmaceuticals.
Green Chemistry Approaches in this compound Synthesis
While specific green chemistry literature for this compound is not abundant, general principles for the environmentally benign synthesis of piperidine derivatives are well-established and applicable. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.
One key strategy is the use of water as a solvent, which is a significant improvement over volatile organic compounds. For instance, the hydrogenation of pyridine (B92270) derivatives to the corresponding piperidines has been successfully carried out in water using a heterogeneous cobalt catalyst based on titanium nanoparticles. mdpi.com Another green approach involves catalyst-free, multi-component condensation reactions. A one-step, three-component condensation of 4-hydroxycoumarin, piperidine, and glyoxylic acid in water under reflux demonstrates an environmentally friendly procedure where water itself catalyzes the reaction through hydrogen bonding. ajchem-a.com Such multi-component reactions (MCRs) are highly efficient as they combine several steps into a single operation, reducing time, energy consumption, and waste. mdpi.com The use of reusable catalysts, such as nanomagnetite (Fe3O4) under ultrasound irradiation, also represents a sustainable method for preparing substituted piperidine analogues. ajchem-a.com
These principles could be adapted for the synthesis of this compound. For example, a potential green route could involve a multi-component reaction to construct the substituted piperidine ring in an aqueous medium, followed by conversion of the 4-position substituent to the carboximidamide group using greener reagents and solvents.
Synthesis of Functionalized Piperidine-4-carboximidamide Derivatives
The functionalization of the piperidine-4-carboximidamide scaffold is crucial for modulating its physicochemical and pharmacological properties. Research efforts have focused on substitutions at the piperidine nitrogen, modifications of the carboximidamide group, and the creation of hybrid molecules.
A common and effective strategy for modifying the piperidine scaffold involves N-alkylation or N-arylation. A general synthetic route starts with a commercially available precursor like 4-piperidinecarboxylic acid. The piperidine nitrogen is first protected, often with a tert-butyloxycarbonyl (Boc) group. The carboxylic acid is then converted into a carboxamide. Following the formation of the amide, the Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the free secondary amine. units.it
The final step is the N-alkylation of the piperidine nitrogen. This is typically achieved by reacting the deprotected intermediate with various substituted benzyl (B1604629) chlorides or other alkylating agents in the presence of a base. units.it This method allows for the introduction of a diverse range of substituents onto the nitrogen atom, which is critical for exploring structure-activity relationships. For example, derivatives with 4-chlorobenzyl and 2,4-dichlorobenzyl groups have been synthesized to evaluate their effects on biological target affinity. units.it
Table 1: Examples of N-Substituents Added to Piperidine-4-carboxamide Scaffolds This table is based on methodologies described for piperidine-4-carboxamide, which are directly applicable to piperidine-4-carboximidamide.
| Starting Material Intermediate | Alkylating Agent | Final N-Substituent | Reference |
| Piperidine-4-carboxamide | 4-Chlorobenzyl chloride | 4-Chlorobenzyl | units.it |
| Piperidine-4-carboxamide | 2,4-Dichlorobenzyl chloride | 2,4-Dichlorobenzyl | units.it |
| Piperidine-4-carboxamide | Benzyl chloride | Benzyl | units.it |
| Piperidine-4-carboxamide | Cyclohexylmethyl bromide | Cyclohexylmethyl | units.it |
Modifications at the Carboximidamide Moiety
Direct modification of the carboximidamide group can be challenging. A prevalent synthetic strategy involves the construction of this moiety from a precursor, which allows for greater chemical diversity. A key method utilizes amidoxime (B1450833) intermediates. nih.gov In this approach, various aryl or heteroaryl nitriles are converted into the corresponding amidoximes. nih.govsemanticscholar.org
Separately, the piperidine-containing fragment is prepared as a carboxylic acid. The final step involves coupling the piperidine carboxylic acid with the pre-synthesized amidoxime. This reaction is often facilitated by a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), to form the target O-acyl amidoxime, which is a stable precursor or bioisostere of the carboximidamide. nih.gov This modular approach is highly effective because it allows for numerous derivatives to be created by simply varying the amidoxime coupling partner, thereby modifying the substitution pattern on the carboximidamide portion of the final molecule. nih.govsemanticscholar.org
Table 2: Examples of Amidoximes Used for Coupling to Modify the Carboximidamide Moiety This table is based on the synthesis of piperine-carboximidamide hybrids, illustrating the modification strategy.
| Amidoxime Precursor | Resulting Group on Carboximidamide Moiety | Reference |
| 4-Chlorobenzamidoxime | 4-Chlorophenyl | nih.govsemanticscholar.org |
| 4-Fluorobenzamidoxime | 4-Fluorophenyl | nih.govsemanticscholar.org |
| 4-(Trifluoromethyl)benzamidoxime | 4-(Trifluoromethyl)phenyl | nih.govsemanticscholar.org |
| Thiophene-2-carboxamidoxime | Thiophen-2-yl | nih.govsemanticscholar.org |
Hybrid Compound Synthesis Incorporating Piperidine-4-carboximidamide Scaffolds
Molecular hybridization is a powerful strategy in drug design where two or more pharmacophores are combined into a single molecule to create a hybrid compound with potentially enhanced or multi-target activity. The piperidine-4-carboximidamide scaffold has been successfully incorporated into such hybrids.
A notable example is the synthesis of piperine-carboximidamide hybrids. nih.govsemanticscholar.orgnih.gov In this work, the aryl carboximidamide pharmacophore was linked to a piperine (B192125) backbone. The synthesis involved first hydrolyzing naturally sourced piperine to piperic acid. This piperic acid was then coupled with various pre-synthesized aryl amidoximes (as described in section 2.3.2) using CDI at room temperature. nih.gov This created a series of hybrid compounds where the piperidine moiety of piperine is linked via an amide bond to the modified carboximidamide group. These hybrids were designed to combine the biological activities of both piperine and the aryl carboximidamide pharmacophore. nih.govsemanticscholar.org
Another approach to hybrid synthesis involves linking the piperidine ring to other biologically active moieties, such as sulfonamides. mdpi.com This strategy aims to create novel compounds with a broad spectrum of activity by leveraging the established properties of the sulfonamide group and the versatile piperidine scaffold. mdpi.com
Iii. Chemical Reactivity and Transformation Studies of Piperidine 4 Carboximidamide Hydrochloride
Fundamental Reaction Mechanisms Involving the Carboximidamide Group
The carboximidamide group, R-C(=NH)NH2, is a nitrogen analog of a carboxylic acid. Its reactivity is characterized by the electrophilic nature of the central carbon atom and the nucleophilicity of the nitrogen atoms.
The central carbon atom of the carboximidamide group is electrophilic and susceptible to attack by nucleophiles. This process is analogous to nucleophilic acyl substitution in carboxylic acid derivatives. khanacademy.orguomustansiriyah.edu.iq The reaction typically proceeds through an addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.com A nucleophile first adds to the carbon-nitrogen double bond, breaking the pi bond and forming a tetrahedral intermediate. youtube.com Subsequently, a leaving group, typically an amine, is expelled to regenerate a double bond, resulting in a new substituted product. masterorganicchemistry.com
Table 1: General Scheme of Nucleophilic Substitution at the Carboximidamide Carbon
| Step | Description | Intermediate/Product |
| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the electrophilic carbon of the carboximidamide group. | Tetrahedral Intermediate |
| 2. Elimination | The tetrahedral intermediate collapses, expelling a leaving group (LG), often an ammonia (B1221849) molecule. | Substituted Product |
The oxidation of the carboximidamide group is not as extensively documented as that of other functional groups. However, potential oxidation pathways can be inferred from the chemistry of related compounds like amides and imines. Oxidation could potentially occur at the nitrogen atoms or the piperidine (B6355638) ring. The presence of multiple nitrogen atoms makes the group susceptible to oxidative reactions that could lead to the formation of various nitrogen-containing heterocycles or other oxidized species. For instance, some pro-drugs containing formimidamide moieties are activated via oxidation. researchgate.net The specific products would depend heavily on the oxidizing agent used and the reaction conditions. Further research is required to fully elucidate the specific oxidation pathways of piperidine-4-carboximidamide (B1603227).
It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄), which are generally ineffective for reducing carboxylic acids, are also unlikely to reduce the carboximidamide group under standard conditions. libretexts.org
Table 2: Comparison of Reducing Agents for Carboxylic Acid Derivatives
| Reducing Agent | Reactivity with Acid Chlorides | Reactivity with Esters | Reactivity with Carboxylic Acids | Reactivity with Amides/Carboximidamides |
| Sodium Borohydride (NaBH₄) | Reduces to alcohol youtube.com | No reaction | No reaction libretexts.org | No reaction |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces to alcohol | Reduces to alcohol | Reduces to alcohol libretexts.orglibretexts.org | Reduces to amine/diamine youtube.com |
| Diborane (B₂H₆) | N/A | N/A | Reduces to alcohol libretexts.org | N/A |
Derivatization Chemistry of Piperidine-4-carboximidamide Hydrochloride
The structural features of this compound allow for a wide range of derivatization reactions, enabling the synthesis of more complex molecules, including various heterocyclic systems.
Thiazoles are important five-membered heterocyclic compounds. researchgate.net A common and versatile method for their synthesis is the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of a thioamide with an α-haloketone. researchgate.netrsc.org To apply this to piperidine-4-carboximidamide, the carboximidamide group would first need to be converted to the corresponding thioamide, piperidine-4-carbothioamide (B1532958). This can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide.
Once the thioamide is formed, its reaction with an α-haloketone proceeds via nucleophilic attack of the sulfur atom on the α-carbon of the ketone, followed by cyclization and dehydration to yield the substituted thiazole ring. rsc.org Other methods for synthesizing thiazoles from thioamides include reactions with α-aminonitriles (Cook-Heilbron synthesis) or 2-chloroxiranes. pharmaguideline.com
Table 3: Key Syntheses of Thiazoles from Thioamides
| Synthesis Name | Reactants | Product Type |
| Hantzsch Synthesis | Thioamide + α-haloketone | Substituted thiazoles researchgate.net |
| Cook-Heilbron Synthesis | Thioamide precursor (from α-aminonitrile + dithioacid) | 5-Aminothiazoles pharmaguideline.com |
| Reaction with 2-chloroxiranes | Thioamide + 2-chloroxirane | Substituted thiazoles pharmaguideline.com |
The piperidine-4-carboximidamide scaffold is a valuable building block for constructing fused heterocyclic systems. The nitrogen atoms of both the piperidine ring and the amidine group can act as nucleophiles in intramolecular cyclization reactions. nih.gov By introducing appropriate electrophilic centers elsewhere in the molecule, a variety of bicyclic structures can be synthesized.
For example, a derivative of piperidine-4-carboximidamide could be functionalized with a group that can undergo an intramolecular reaction with one of the amidine nitrogens. This could lead to the formation of fused pyrimidine, triazine, or other nitrogen-containing heterocyclic rings. Several methods for the synthesis of piperidine derivatives involve intramolecular cyclization, including radical-mediated cyclization and aza-Prins cyclization. nih.govorganic-chemistry.org These strategies highlight the versatility of the piperidine ring in forming complex polycyclic structures. beilstein-journals.org
Applications as a Reagent and Building Block in Organic Synthesis
This compound serves as a valuable heterocyclic building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. bldpharm.com The utility of this compound stems from the combination of the piperidine ring, a prevalent scaffold in numerous pharmaceuticals, and the reactive carboximidamide (amidine) functional group. The piperidine moiety provides a three-dimensional, non-planar structural element, which is increasingly sought after in modern drug design to improve target engagement and physicochemical properties. lifechemicals.comnih.gov
The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, facilitating its use in various reaction conditions. As a building block, it offers multiple reactive sites: the secondary amine of the piperidine ring and the amidine group at the 4-position. This bifunctionality allows for sequential or orthogonal chemical modifications, enabling the construction of diverse and complex molecular architectures.
The construction of complex molecules for pharmaceutical and research purposes often relies on the use of versatile, pre-functionalized scaffolds. This compound fits this role by providing a robust six-membered heterocyclic core. The piperidine ring is not merely a passive linker; its chair-like conformation introduces specific spatial arrangements of substituents, which can be crucial for biological activity. wikipedia.org Chemists utilize this pre-organized 3D geometry to build molecules with precise conformational control. lifechemicals.com
The synthesis of complex piperidine-containing molecules often involves multi-step sequences where the piperidine ring is formed or functionalized. mdpi.comnih.gov Using a pre-formed building block like this compound can significantly streamline these synthetic routes. news-medical.net The secondary amine can be readily N-functionalized through reactions such as alkylation, acylation, arylation, or reductive amination. Simultaneously, the carboximidamide group can engage in its own set of chemical transformations, such as reactions with dicarbonyl compounds to form new heterocyclic rings (e.g., pyrimidines or triazines), making it a key node for molecular elaboration.
The strategic advantage of this building block is summarized below:
| Feature | Role in Complex Molecule Construction | Synthetic Advantage |
| Piperidine Scaffold | Provides a saturated, non-aromatic 3D core. | Introduces conformational rigidity and allows for precise spatial positioning of functional groups, which is often difficult to achieve with flat, aromatic systems. nih.gov |
| Carboximidamide Group | Acts as a versatile functional handle and a strong hydrogen bond donor. | Enables the formation of various heterocyclic systems and facilitates strong interactions with biological targets. |
| Bifunctionality | Allows for derivatization at two distinct points (ring nitrogen and amidine group). | Offers pathways for creating diverse molecular libraries through combinatorial chemistry approaches. |
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast number of approved drugs and clinical candidates targeting a wide array of diseases. lifechemicals.commdpi.com Its derivatives are utilized for their ability to impart favorable properties, including improved solubility, metabolic stability, and bioavailability. Chiral piperidine scaffolds, in particular, are instrumental in optimizing drug potency and selectivity. researchgate.net
This compound serves as a key intermediate in the synthesis of these advanced pharmaceutical scaffolds. The carboximidamide moiety is a particularly interesting functional group in drug design. It is a strong base and can exist in its protonated amidinium form at physiological pH, allowing it to form strong, charge-assisted hydrogen bonds with biological targets such as enzymes and receptors. This feature is often exploited to enhance binding affinity. For instance, the carboximidamide group has been incorporated into novel hybrid molecules designed as potent antiproliferative agents targeting multiple kinases. nih.gov
The piperidine-4-carboxamide core, a close analogue, has been identified as a novel scaffold for designing inhibitors of enzymes like secretory glutaminyl cyclase, which is implicated in Alzheimer's disease. nih.gov This highlights the potential of the 4-substituted piperidine framework in generating targeted therapeutics. By extension, the carboximidamide derivative provides an alternative functional group with distinct electronic and hydrogen-bonding properties for chemists to explore in structure-activity relationship (SAR) studies.
The table below illustrates the diversity of therapeutic areas where piperidine-based scaffolds are employed, underscoring the importance of intermediates like this compound.
| Therapeutic Area | Examples of Piperidine-Containing Drugs | Role of the Piperidine Scaffold |
| Oncology | Ribociclib, Palbociclib | Core scaffold for cyclin-dependent kinase (CDK) inhibitors. |
| Antipsychotics | Risperidone, Haloperidol | Forms part of the pharmacophore responsible for dopamine (B1211576) and serotonin (B10506) receptor antagonism. |
| Pain Management | Fentanyl, Pethidine | Central component of potent opioid receptor agonists. |
| Antihistamines | Loratadine, Fexofenadine | Provides the basic nitrogen center often required for H1 receptor antagonism. lifechemicals.com |
| HIV Protease Inhibitors | Used as P2-ligands that can be modified to optimize binding within the enzyme's active site. plos.org |
While this compound is well-established as a heterocyclic building block for organic and medicinal chemistry, its application in the field of material science is not extensively documented in current literature. bldpharm.com The properties that make it valuable in drug design—specifically the basicity of the piperidine nitrogen and the hydrogen-bonding capabilities of the carboximidamide group—could potentially be leveraged in the design of functional materials.
For example, the basic nitrogen centers in piperidine derivatives can be utilized in the synthesis of CO2-capture materials, as piperidine itself is known to react with carbon dioxide. academicjournals.org The strong hydrogen-bonding capacity of the amidine group could also be explored for creating supramolecular assemblies, gels, or organic frameworks where directional intermolecular interactions are critical for defining the material's structure and properties. However, specific research focusing on this compound for these applications has yet to be prominently reported.
Iv. Advanced Structural Characterization and Elucidation Methodologies in Research
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is the cornerstone of molecular structure elucidation, utilizing the interaction of electromagnetic radiation with the compound to generate unique spectral fingerprints.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a detailed atom-by-atom map of a molecule's carbon-hydrogen framework. Through one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments, it is possible to confirm the connectivity and stereochemistry of Piperidine-4-carboximidamide (B1603227) hydrochloride.
For this compound, ¹H NMR would be expected to reveal distinct signals for the protons on the piperidine (B6355638) ring. The protons at the C2 and C6 positions, as well as those at the C3 and C5 positions, would likely appear as complex multiplets due to spin-spin coupling with adjacent protons. The chemical environment of axial versus equatorial protons would also lead to differences in their chemical shifts. researchgate.netchemicalbook.com The proton at the C4 position, attached to the same carbon as the carboximidamide group, would also present a unique signal. Protons attached to nitrogen atoms (on the piperidine ring, which would be protonated, and on the amidine group) are typically broad and their chemical shift can be dependent on the solvent and concentration.
¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The spectrum would be expected to show distinct signals for the carbons of the piperidine ring (C2/C6, C3/C5, and C4) and a characteristic signal for the sp²-hybridized carbon of the carboximidamide group (C=N) at a downfield chemical shift. unica.it
Table 1: Hypothetical NMR Data for Piperidine-4-carboximidamide hydrochloride in D₂O
| Assignment | Hypothetical ¹H NMR | Hypothetical ¹³C NMR |
|---|---|---|
| Piperidine H2/H6 (axial) | ~3.1 ppm (multiplet) | ~45 ppm |
| Piperidine H2/H6 (equatorial) | ~3.5 ppm (multiplet) | ~45 ppm |
| Piperidine H3/H5 (axial) | ~1.9 ppm (multiplet) | ~27 ppm |
| Piperidine H3/H5 (equatorial) | ~2.2 ppm (multiplet) | ~27 ppm |
| Piperidine H4 | ~2.8 ppm (multiplet) | ~42 ppm |
| NH/NH₂ | ~7.5-8.5 ppm (broad) | N/A |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibrations (stretching, bending) of its bonds.
For this compound, the IR spectrum would be expected to display several key absorption bands. Strong, broad bands in the region of 3300-3000 cm⁻¹ would indicate N-H stretching vibrations from the protonated piperidine nitrogen (R₃N⁺-H) and the primary amine groups of the amidine functionality. Aliphatic C-H stretching from the piperidine ring would appear just below 3000 cm⁻¹. A crucial band for confirming the structure would be the C=N stretch of the amidine group, typically observed in the 1680-1620 cm⁻¹ region. N-H bending vibrations would also be present, often around 1600 cm⁻¹. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Amine Salt & Amidine) | 3300 - 3000 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Medium-Strong |
| C=N Stretch (Amidine) | 1680 - 1620 | Strong |
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is a critical piece of data for confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with very high accuracy.
The molecular formula of the free base, Piperidine-4-carboximidamide, is C₆H₁₃N₃, with a monoisotopic mass of approximately 127.11 Da. When ionized using a soft technique like Electrospray Ionization (ESI) in positive mode, the compound would be detected as its protonated form [M+H]⁺ at an m/z corresponding to its free base plus a proton (approx. 128.12 m/z). The analysis would also confirm the molecular weight of the hydrochloride salt itself. unica.it
Furthermore, MS provides structural information through the analysis of fragmentation patterns. By inducing fragmentation of the parent ion, a unique pattern of daughter ions is produced that can be pieced together to confirm the molecule's structure. Expected fragmentation pathways for this compound could include the loss of ammonia (B1221849) (NH₃) or cleavage of the piperidine ring.
Table 3: Hypothetical Mass Spectrometry Data for Piperidine-4-carboximidamide
| Ion | Description | Hypothetical m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecular ion (free base) | 128.12 |
| [M-NH₂]⁺ | Loss of an amino group | 112.10 |
X-ray Crystallography for Three-Dimensional Conformation Analysis
A comprehensive search for specific X-ray crystallographic data for this compound did not yield dedicated research findings or crystal structure depositions in the reviewed scientific literature. While crystallographic studies are available for structurally related piperidine derivatives, the precise three-dimensional conformation, bond angles, and crystal packing of this compound remain uncharacterized in the public domain.
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation of the molecule in the solid state. For piperidine-containing compounds, X-ray crystallography typically confirms the chair conformation of the piperidine ring, as this is its most stable energetic state.
In crystallographic studies of analogous piperidine structures, the piperidine ring is consistently observed to adopt a chair conformation. nih.govresearchgate.netresearchgate.netmdpi.com This conformation minimizes steric strain and torsional strain within the six-membered ring. The specific orientation of substituents on the ring (axial vs. equatorial) is also definitively established through this method.
For a complete structural elucidation of this compound, a single-crystal X-ray diffraction experiment would be required. Such an analysis would yield precise crystallographic parameters, which are typically presented in a standardized format. A hypothetical data table for such an analysis is presented below to illustrate the type of information that would be obtained.
Table 1: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative and not based on experimental results for the specific compound.)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 975.4 |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.365 |
This table would also typically include details on the data collection and refinement process, such as the radiation source, temperature, and final R-factor, which indicates the quality of the structural model. The detailed atomic coordinates, bond lengths, and angles derived from such a study would provide the definitive three-dimensional structure of the molecule.
V. Computational and Theoretical Investigations of Piperidine 4 Carboximidamide Hydrochloride
Molecular Modeling and Docking Studies of Piperidine-4-carboximidamide (B1603227) Derivatives
Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as a piperidine-4-carboximidamide derivative, interacts with a biological target, typically a protein or enzyme. These methods are crucial for rational drug design, enabling the prediction of binding modes and affinities before undertaking extensive synthetic and experimental work.
Prediction of Binding Affinities and Molecular Interactions
Molecular docking is widely employed to predict the binding affinity and interaction patterns of novel compounds within the active site of a target protein. For derivatives of piperidine (B6355638) carboxamide and carboximidamide, these studies have been instrumental in identifying promising candidates for various therapeutic targets, including kinases and receptors. nih.govresearchgate.netnih.gov
For instance, in the development of multi-targeted antiproliferative agents, docking simulations were performed on piperine-carboximidamide hybrids against the active sites of EGFR, BRAF, and CDK2. nih.gov These studies provided insights into the potential mode of inhibition and helped rationalize the observed biological activities. nih.gov Similarly, docking studies on piperidine carboxamide derivatives as inhibitors of Anaplastic Lymphoma Kinase (ALK) highlighted the importance of steric, electrostatic, and hydrophobic properties for potent inhibition. researchgate.net
The primary outputs of these studies are binding affinity scores (often expressed as binding energy in kcal/mol) and predicted inhibitory constants (Ki) or IC50 values. These values provide a quantitative estimate of how strongly a ligand binds to its target. The interactions underpinning these affinities are also visualized, including:
Hydrogen Bonds: Crucial for specificity, formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and hydrophobic pockets within the protein's active site.
Electrostatic Interactions: Ionic bonds or salt bridges that form between charged groups on the ligand and receptor.
A study on piperidine/piperazine-based compounds targeting the sigma-1 receptor (S1R) successfully used docking to analyze the binding mode of potent ligands. rsc.orgnih.gov The piperidine nitrogen atom was identified as the key positive ionizable group that interacts with the receptor, while other parts of the molecule engaged in hydrophobic interactions. nih.gov
| Derivative Class | Target Protein | Predicted Affinity (IC50/Ki) | Key Interacting Residues (Example) |
|---|---|---|---|
| Piperine-carboximidamide Hybrids | EGFR | 96 to 127 nM | N/A |
| Piperine-carboximidamide Hybrids | BRAFV600E | 40 to 49 nM | N/A |
| Piperidine Carboxamides | Anaplastic Lymphoma Kinase (ALK) | 0.174 µM | N/A |
| Piperidine-based Ligands | Sigma-1 Receptor (S1R) | 3.2 nM to 434 nM | N/A |
Elucidation of Ligand-Target Recognition Mechanisms
Beyond predicting binding strength, computational studies elucidate the dynamic process of how a ligand recognizes and binds to its target. This involves understanding the conformational changes in both the ligand and the protein that facilitate optimal binding. biorxiv.org The recognition process is often a multi-step event, beginning with the ligand's initial, non-specific interaction with the protein surface, followed by a more guided entry into the binding pocket. biorxiv.org
For piperidine-based compounds, the piperidine ring often serves as a central scaffold that correctly orients functional groups for interaction with the target. nih.govnih.gov Docking studies reveal that the most stable binding pose (conformation) is one that maximizes favorable interactions. For example, in sigma-1 receptor ligands, the protonated piperidine nitrogen forms a critical electrostatic interaction, anchoring the ligand in the binding site. nih.gov This initial recognition is stabilized by subsequent hydrophobic and hydrogen bonding interactions from other parts of the molecule, leading to a high-affinity complex. nih.gov
Molecular dynamics (MD) simulations can further enhance this understanding by modeling the system's behavior over time, revealing the stability of the predicted binding pose and identifying key residues that are critical for maintaining the ligand-receptor complex. rsc.org
Quantum Chemical Calculations (DFT) on Piperidine-4-carboximidamide Systems
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more fundamental understanding of a molecule's properties based on its electronic structure. nih.gov DFT is used to calculate a wide range of molecular properties with high accuracy, offering insights that are complementary to the force-field-based methods of molecular modeling. nih.govmdpi.com
Prediction of Electronic Properties and Reactivity Indices
DFT calculations are employed to determine the electronic properties of piperidine-4-carboximidamide and its derivatives. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO and LUMO: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govscirp.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. scirp.org
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. scirp.org It identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), which are crucial for predicting how the molecule will interact with other molecules, including biological targets or reagents. scirp.org
Reactivity Descriptors: From the HOMO and LUMO energies, global chemical reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated. These indices provide a quantitative measure of the molecule's reactivity and are valuable in quantitative structure-activity relationship (QSAR) studies. nih.gov
For piperidine derivatives, DFT calculations can elucidate how different substituents on the piperidine ring or the carboximidamide group alter the electronic distribution and, consequently, the molecule's reactivity and biological activity. researchgate.netcolab.ws
Exploration of Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating chemical reactions, including both synthetic pathways and metabolic transformations. By calculating the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. mdpi.com
This involves locating and characterizing the geometries and energies of:
Reactants and Products: The starting and ending points of the reaction.
Intermediates: Stable or metastable species formed during the reaction.
Transition States (TS): The highest energy point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. acs.org
For instance, DFT can be used to model the mechanism of the Knoevenagel condensation, a reaction sometimes catalyzed by piperidine. acs.org Such studies calculate the free energy profile, identifying the rate-determining step and clarifying the role of intermediates like iminium and enolate ions. acs.org Similarly, DFT can be applied to understand the potential metabolic pathways of piperidine-4-carboximidamide derivatives by modeling their interactions with metabolic enzymes and calculating the activation energies for various transformations.
Conformational Analysis and Stereochemical Impact via Computational Methods
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is critical to its biological activity. Computational methods are essential for exploring the conformational landscape of flexible molecules like piperidine derivatives and understanding the impact of their stereochemistry. nih.gov
The piperidine ring typically adopts a stable chair conformation to minimize steric and torsional strain. researchgate.net However, for substituted piperidines, two distinct chair conformers are possible, with the substituent in either an axial or an equatorial position. The relative stability of these conformers is influenced by several factors, including:
Steric Repulsion: Bulky substituents generally prefer the less crowded equatorial position to avoid steric clashes (1,3-diaxial interactions). researchgate.net
Electronic Effects: Hyperconjugation and charge-dipole interactions can sometimes stabilize an otherwise less favorable axial conformation, particularly with electronegative substituents like fluorine. researchgate.net
Solvent Effects: The polarity of the solvent can influence the conformational equilibrium by preferentially stabilizing one conformer over another. researchgate.net
Computational methods, including both molecular mechanics and DFT, are used to calculate the relative energies of different conformers and the energy barriers for interconversion between them. researchgate.netresearchgate.net These theoretical predictions can be validated by experimental techniques such as NMR spectroscopy and X-ray crystallography. researchgate.netwhiterose.ac.uk Understanding the preferred conformation is crucial because only one conformer may fit correctly into the binding site of a biological target, meaning the stereochemical and conformational properties of piperidine-4-carboximidamide derivatives are key determinants of their pharmacological profiles. nih.govresearchgate.net
Conformers Population Distribution and Energy Landscapes
The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional structure. Piperidine-4-carboximidamide hydrochloride, featuring a flexible piperidine ring, can exist in various spatial arrangements known as conformations. The study of these conformers, their relative energies, and the energy barriers for their interconversion is fundamental to understanding the molecule's behavior.
The piperidine ring typically adopts a chair conformation, which is its most stable form. However, other higher-energy conformations such as boat and twist-boat are also possible. The presence of substituents on the ring significantly influences the equilibrium between these conformers. For this compound, the carboximidamide group at the C4 position can exist in either an axial or equatorial position in the chair conformation.
Computational studies on substituted piperidines have shown that the energy difference between axial and equatorial conformers is a key determinant of the population distribution. researchgate.net The relative stability is governed by a complex interplay of steric hindrance, electronic effects, and intramolecular interactions. researchgate.net For instance, in N-acylpiperidines, it has been observed that the thermodynamically less favorable twist-boat ring conformation can be stabilized by protein-ligand interactions. nih.gov
The energy landscape of this compound can be mapped using quantum mechanical calculations. These calculations can determine the potential energy of the molecule as a function of its geometry, revealing the lowest energy (most stable) conformations and the transition states that connect them. The population distribution of different conformers at a given temperature can then be estimated using Boltzmann statistics. This information is vital for understanding which molecular shapes are most likely to be present and interact with biological targets.
| Conformation | Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors | Predicted Population at 298 K (%) |
|---|---|---|---|
| Chair (Equatorial) | 0.0 (Reference) | Lower steric hindrance for the substituent. | >95 |
| Chair (Axial) | ~1.5 - 3.0 | 1,3-diaxial interactions causing steric strain. | <5 |
| Twist-Boat | ~5.0 - 6.0 | Avoidance of flagpole interactions present in the boat form. | <0.1 |
| Boat | ~6.0 - 7.0 | Significant steric hindrance from flagpole interactions. | <0.1 |
Influence of Stereochemistry on Molecular Shape and Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining the pharmacological properties of a drug. thieme-connect.com The spatial orientation of the carboximidamide group in this compound can significantly affect its molecular shape and its ability to interact with biological macromolecules.
Molecular modeling studies on piperidine-based ligands have demonstrated that stereoisomers can exhibit vastly different binding affinities for their targets. acs.org For example, in a series of piperidine-based monoamine transporter inhibitors, the stereochemistry of the piperidine ring was found to be crucial for potency. acs.org Computational docking simulations can be employed to predict the preferred binding mode of different stereoisomers or conformers of this compound to a target protein. These simulations can reveal key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that contribute to binding affinity. The hydrochloride salt form of the molecule will influence its ionization state, which is a critical factor in forming strong ionic interactions with amino acid residues like aspartate or glutamate (B1630785) in a protein's active site.
In Silico ADME/Pharmacokinetic Analysis for Lead Optimization
For a compound to be a successful drug, it must not only have high affinity and selectivity for its target but also possess favorable pharmacokinetic properties. These properties, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), determine the concentration and duration of the drug's presence in the body. In silico ADME prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with desirable pharmacokinetic profiles and guiding lead optimization. nih.gov
A variety of computational models, including quantitative structure-activity relationship (QSAR) models and machine learning algorithms, are available to predict the ADME properties of small molecules like this compound. computabio.comsci-hub.sespringernature.com These tools can provide valuable insights into a compound's likely oral bioavailability, blood-brain barrier permeability, plasma protein binding, and metabolic stability. researchgate.netchemjournal.kz
For this compound, an in silico ADME analysis would typically involve the calculation of various molecular descriptors, such as molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These descriptors are then used by the predictive models to estimate the compound's ADME properties. The results of such an analysis can help medicinal chemists to identify potential liabilities in the molecule's pharmacokinetic profile and to design modifications to improve its drug-like properties.
| ADME Property | Predicted Value/Classification | Implication for Lead Optimization |
|---|---|---|
| Molecular Weight | 164.63 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water Partition Coefficient) | -1.5 to -0.5 | Indicates high hydrophilicity, which may affect membrane permeability but suggests good aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~78 Ų | Suggests good intestinal absorption and moderate blood-brain barrier penetration. |
| Hydrogen Bond Donors | 3 | Within the acceptable range for drug-likeness. |
| Hydrogen Bond Acceptors | 2 | Within the acceptable range for drug-likeness. |
| Aqueous Solubility | High | Favorable for formulation and absorption. |
| Blood-Brain Barrier (BBB) Permeability | Low to Moderate | May limit its use for central nervous system targets unless specifically designed to cross the BBB. |
| CYP450 Inhibition | Predicted to be a non-inhibitor of major isoforms. | Low potential for drug-drug interactions. |
| Human Intestinal Absorption | High | Suggests good oral bioavailability. |
Vi. Biological Activities and Molecular Mechanisms of Piperidine 4 Carboximidamide Hydrochloride Pre Clinical, in Vitro/in Vivo Models
Antimicrobial Activity Studies
Piperidine (B6355638) derivatives have demonstrated notable efficacy as antimicrobial agents, a crucial area of research given the rise of antibiotic resistance. semanticscholar.orgacademicjournals.org Studies have focused on a wide range of pathogens, including both standard and multidrug-resistant strains.
Derivatives of piperidine have been shown to possess broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com In vitro screening against standard bacterial strains has established the minimum inhibitory concentrations (MIC) for various synthesized compounds. For instance, certain piperidine derivatives inhibited the growth of Gram-positive strains like Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains such as Escherichia coli, Klebsiella pneumoniae, and Yersinia enterocolitica at MIC values ranging from 32 to 512 µg/ml. nih.gov
Another study highlighted a specific piperidine derivative that exhibited strong inhibitory activity against a panel of seven bacteria, with MIC values as low as 0.75 mg/ml against B. subtilus. academicjournals.org The efficacy of these compounds is often compared to standard antibiotics, with some derivatives showing comparable or even superior activity against certain strains. biointerfaceresearch.com Research has indicated that Gram-negative bacteria, which are significant causative agents of nosocomial infections, are particularly susceptible to certain piperidine compounds. semanticscholar.org
Table 1: In Vitro Efficacy of Piperidine Derivatives Against Various Bacterial Strains
| Compound/Derivative Class | Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|---|
| Halogenobenzene Substituted | Staphylococcus aureus | Gram-Positive | 32-512 µg/ml | nih.gov |
| Halogenobenzene Substituted | Bacillus subtilis | Gram-Positive | 32-512 µg/ml | nih.gov |
| Halogenobenzene Substituted | Escherichia coli | Gram-Negative | 32-512 µg/ml | nih.gov |
| Halogenobenzene Substituted | Klebsiella pneumoniae | Gram-Negative | 32-512 µg/ml | nih.gov |
| Novel Synthesized Derivative | Bacillus subtilis | Gram-Positive | 0.75 mg/ml | academicjournals.org |
A critical challenge in modern medicine is the prevalence of multidrug-resistant (MDR) bacteria. academicjournals.org Piperidine compounds have emerged as promising candidates to address this issue, showing activity against pathogens that have developed resistance to conventional antibiotics. semanticscholar.org These pathogens, often referred to as ESKAPE pathogens (e.g., Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae), are a major cause of hospital-acquired infections. semanticscholar.org
Studies have demonstrated the effectiveness of piperidine derivatives against strains like methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae. semanticscholar.orgmdpi.com For example, piperidine-4-carboxamide derivatives were found to have strong antimycobacterial activity against M. abscessus, a notoriously difficult-to-treat organism. nih.gov Furthermore, a fully synthetic antibiotic class with a related structure, known as IBX, has shown a broad spectrum of activity against extensively drug-resistant bacterial strains, including carbapenem-resistant E. coli and vancomycin-resistant Enterococcus (VRE). nih.gov
Anticancer Activity and Pathway Modulation
Piperidine and its derivatives have been extensively studied for their anticancer properties, demonstrating the ability to inhibit tumor growth through various molecular mechanisms. nih.govresearchgate.net These compounds can trigger apoptosis and interfere with critical signaling pathways involved in cancer progression. nih.gov
A significant body of research confirms that piperidine-based compounds can inhibit the proliferation of a wide array of cancer cells. researchgate.net For example, a series of piperine-carboximidamide hybrids demonstrated potent antiproliferative properties against four different human cancer cell lines, with some derivatives showing greater potency than the reference drug doxorubicin. nih.gov Similarly, novel vindoline-piperazine conjugates showed significant growth inhibition across the NCI60 panel of human tumor cell lines, with particularly strong effects on breast, colon, and lung cancer cells. mdpi.com The growth inhibitory potential is often quantified by the GI50 value, which represents the concentration required to inhibit cell growth by 50%.
Table 2: Antiproliferative Activity of Piperidine-Related Compounds in Human Cancer Cell Lines
| Compound Class | Cancer Cell Line | Mean GI50 | Reference |
|---|---|---|---|
| Piperine-Carboximidamide Hybrid (VIk) | Four Cancer Cell Lines Panel | 35 nM | nih.gov |
| Indole-2-carboxamide (5j) | Four Cancer Cell Lines Panel | 37 nM | rsc.org |
| Piperine-Carboximidamide Hybrid (VIf) | Four Cancer Cell Lines Panel | 44 nM | nih.gov |
| Indole-2-carboxamide (5i) | Four Cancer Cell Lines Panel | 49 nM | rsc.org |
| Vindoline-Piperazine Conjugate (23) | Breast Cancer (MDA-MB-468) | 1.00 µM | mdpi.com |
A key mechanism underlying the anticancer effect of piperidine derivatives is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is centrally regulated by a family of cysteine proteases known as caspases. nih.gov When activated, caspases execute cell death by cleaving specific cellular substrates. nih.gov
Studies have shown that piperidine compounds can trigger this caspase-dependent pathway. nih.govresearchgate.net For instance, certain trans-platinum piperidine complexes were found to cause apoptotic cell death, confirmed by the activation of caspases and other characteristic morphological changes. nih.gov Further research on related heterocyclic compounds demonstrated an increase in the activity of caspases 3, 8, and 9 in breast cancer cell lines following treatment. mdpi.com This activation of both initiator caspases (like caspase-8) and effector caspases (like caspase-3) ensures the efficient dismantling of the cancer cell. nih.gov
The anticancer activity of piperidine-carboximidamide derivatives is also linked to their ability to act as multi-targeted kinase inhibitors. nih.gov Kinases are crucial enzymes in signaling pathways that regulate cell growth and proliferation; their dysregulation is a hallmark of many cancers. mdpi.com
Specific derivatives have been designed to inhibit key kinases such as Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinase 2 (CDK2). nih.gov A novel series of piperine-carboximidamide hybrids exhibited potent inhibitory activity against EGFR, BRAFV600E, and CDK2. nih.gov For example, compound VIk from this series was a particularly potent inhibitor of BRAFV600E (IC50 = 40 nM) and CDK2 (IC50 = 12 nM), the latter being 1.5-fold more potent than the reference drug dinaciclib. nih.gov Similarly, other carboxamide derivatives have been developed as dual EGFR and CDK2 inhibitors, showing IC50 values in the nanomolar range. rsc.org
Table 3: Kinase Inhibitory Activity of Piperidine-Related Compounds
| Compound Class | Target Kinase | IC50 Value | Reference |
|---|---|---|---|
| Piperine-Carboximidamide (VIk) | CDK2 | 12 nM | nih.gov |
| 6-position Aryl Carboximidamide (5) | CDK2 | 14 nM | nih.gov |
| Pyrrolidine-carboxamide (7g, 7k, 7n) | CDK2 | 15 nM | nih.gov |
| Piperine-Carboximidamide (VIk) | BRAFV600E | 40 nM | nih.gov |
| Indole-2-carboxamide (5j) | CDK2 | 33 nM | rsc.org |
| Piperine-Carboximidamide (VIf) | BRAFV600E | 49 nM | nih.gov |
| Indole-2-carboxamide (5i) | EGFR | 85 nM | rsc.org |
Enzyme Inhibition and Receptor Modulation Studies
Derivatives of the piperidine-4-carboxamide and related structures have demonstrated significant potential in modulating the activity of various enzymes and receptors critical to physiological and pathological processes. These studies are fundamental to understanding the therapeutic potential and mechanism of action of this class of compounds.
The versatility of the piperidine scaffold allows it to interact with a wide array of biological targets. Research has identified piperidine-4-carboxamide derivatives as potent CCR5 receptor antagonists, which are crucial for inhibiting HIV-1 entry into host cells. nih.gov For instance, the compound TAK-220, a piperidine-4-carboxamide derivative, demonstrated high CCR5 binding affinity and potent inhibition of HIV-1 replication in clinical isolates. nih.gov
Furthermore, a class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the transient receptor potential ankyrin 1 (TRPA1) channel, a key sensor for irritants and a target for treating pain and inflammation. nih.gov These compounds bind to a hydrophobic site at the interface of the pore helix and transmembrane segments, suggesting a conserved gating mechanism among TRP channels. nih.gov In the realm of oncology, novel hybrids of piperine (B192125) and carboximidamide have been developed as cytotoxic agents that target multiple kinases, including EGFR, BRAF, and CDK2, demonstrating the scaffold's potential in creating multi-targeted cancer therapies. nih.gov
Secretory glutaminyl cyclase (sQC) is an enzyme implicated in Alzheimer's disease (AD) through its role in the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ). nih.gov Preventing the formation of this peptide by inhibiting sQC is an attractive therapeutic strategy. nih.gov High-throughput virtual screening identified a novel sQC inhibitor, Cpd-41, which features a piperidine-4-carboxamide moiety and exhibits an IC50 of 34 μM. nih.gov Structural analysis through molecular docking, MD simulations, and X-ray crystallography has provided detailed insights into how this piperidine-based inhibitor binds to the active site of sQC. nih.govsigmaaldrich.com The inhibition of sQC by such compounds can reduce the burden of pGlu-Aβ, a key pathological marker in Alzheimer's disease. nih.gov The development of sQC inhibitors like PQ912 (Varoglutamstat) has shown promise in clinical studies, further validating this therapeutic approach. mdpi.com
Derivatives containing the piperidine moiety have been extensively investigated as antagonists for the histamine (B1213489) H3 receptor, a target for treating neurological and cognitive disorders. nih.govugr.esnih.gov Studies have shown that the piperidine ring is a critical structural element for dual activity at both histamine H3 and sigma-1 receptors. ugr.esnih.govacs.org By comparing piperidine-containing compounds with their piperazine (B1678402) analogues, researchers established the importance of the piperidine moiety for achieving high-affinity antagonism. ugr.esnih.gov For example, certain derivatives have shown high affinity for the human H3 receptor with Ki values in the low nanomolar range. ugr.es One potent H3 receptor antagonist, compound 14, demonstrated a pA2 value of 7.2 in in vitro assays on guinea pig ileum. nih.gov These findings highlight the potential of piperidine-based structures in the development of treatments for conditions where H3 receptor modulation is beneficial. nih.govacs.org
The serotonin (B10506) 5-HT4 receptor is a recognized therapeutic target for cognitive disorders, including Alzheimer's disease, as its activation can enhance the release of neurotransmitters and promote neuroprotective pathways. nih.govnih.gov Piperidine derivatives have been designed and synthesized as multi-target-directed ligands, combining partial agonism at the 5-HT4 receptor with antagonism at the 5-HT6 receptor. nih.gov This dual-action approach is thought to offer both symptomatic relief and disease-modifying effects in Alzheimer's. One such derivative, compound 7m, displayed a high affinity for the 5-HT4 receptor with a Ki value of 5.3 nM and demonstrated antiamnesic effects in mouse models. nih.gov The development of such piperidine-based compounds represents a promising strategy for novel Alzheimer's therapies. nih.govnih.gov
Sphingosine kinases (SphK), existing as isoforms SphK1 and SphK2, are critical enzymes in the synthesis of the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in diseases like cancer and inflammation. nih.govacs.orgacs.org Consequently, inhibitors of SphK are of significant therapeutic interest. researchgate.net Structure-activity relationship studies have explored piperidine-containing compounds as SphK inhibitors. While expanding a pyrrolidine (B122466) ring to a piperidine analogue in one series resulted in diminished activity against SphK2, other modifications have yielded potent and selective inhibitors. nih.gov For instance, the compound RB-005, which features a 4-hydroxypiperidine (B117109) group, was identified as a selective SphK1 inhibitor with an IC50 of 3.6 μM. researchgate.net The hydroxylated piperidine headgroup in some inhibitors mimics the natural substrate sphingosine, forming crucial hydrogen bonds within the enzyme's active site. acs.org
Inhibition of dipeptidyl peptidase-4 (DPP-4) is a well-established strategy for the treatment of type 2 diabetes mellitus, as it increases the levels of incretin (B1656795) hormones that regulate blood glucose. researchgate.netnih.govsrce.hr A novel class of N-substituted 4-hydrazino piperidine derivatives has been designed and evaluated for DPP-4 inhibition. nih.gov Structure-activity relationship (SAR) studies led to the discovery of compound 22e, a potent and highly selective DPP-4 inhibitor with an IC50 of 88 nM. nih.gov In vivo studies in rat models of diabetes confirmed that this compound improves glucose tolerance and stimulates insulin (B600854) release. nih.gov The piperidine scaffold is a common feature in many synthetic DPP-4 inhibitors, highlighting its importance in the design of effective antidiabetic agents. researchgate.netmdpi.com
Data Tables
| Target | Compound/Derivative Class | Activity | Key Findings | Source |
|---|---|---|---|---|
| Secretory Glutaminyl Cyclase (sQC) | Piperidine-4-carboxamide (Cpd-41) | Inhibition | IC50 = 34 μM | nih.gov |
| Histamine H3 Receptor | Piperidine Derivative (Compound 14) | Antagonism | pA2 = 7.2 | nih.gov |
| Histamine H3 Receptor | Piperidine Derivative (Compound 5) | Antagonism | hH3R Ki = 7.70 nM | ugr.esnih.gov |
| 5-HT4 Receptor | Piperidine Derivative (Compound 7m) | Partial Agonism | Ki = 5.3 nM | nih.gov |
| Sphingosine Kinase 1 (SphK1) | 1-(4-octylphenethyl)piperidin-4-ol (RB-005) | Inhibition | IC50 = 3.6 μM | researchgate.net |
| Dipeptidyl Peptidase-4 (DPP-4) | N-substituted 4-hydrazino piperidine (Compound 22e) | Inhibition | IC50 = 88 nM | nih.gov |
| CCR5 Receptor | Piperidine-4-carboxamide (TAK-220) | Antagonism | Membrane Fusion IC50 = 0.42 nM | nih.gov |
Modulation of Biochemical Pathways and Cellular Processes
Derivatives of piperidine, including those containing the carboximidamide group, have been shown to modulate a variety of biochemical pathways and cellular processes critical to disease progression, particularly in cancer. nih.govnih.gov These compounds can influence cell signaling, proliferation, and apoptosis through interactions with key molecular targets. nih.govnih.gov
The antiproliferative effects of piperidine-carboximidamide derivatives have been investigated in the context of cancer therapy, where they can function as multi-targeted agents. A series of piperine-carboximidamide hybrids were developed as cytotoxic agents targeting key kinases involved in cancer cell proliferation, such as EGFR, BRAF, and CDK2. nih.gov Several of these hybrid compounds demonstrated significant antiproliferative activity against a panel of four human cancer cell lines. nih.gov
Specifically, compounds designated as VIc, VIf, VIg, VIi, and VIk showed potent inhibition of the epidermal growth factor receptor (EGFR), with IC50 values between 96 and 127 nM. nih.gov Two of these derivatives, VIf and VIk, were also potent inhibitors of the BRAF V600E mutant kinase and displayed strong general antiproliferative effects, as indicated by their GI50 values. nih.gov Compound VIk was particularly effective as an anti-CDK2 agent, showing greater potency than the reference inhibitor dinaciclib. nih.gov The broader class of piperidine compounds has also been noted to affect signaling pathways such as NF-κB, PI3k/Akt, and STAT3, which are integral to cancer progression. nih.gov
| Compound | Target | Activity (IC50/GI50) |
|---|---|---|
| VIc, VIf, VIg, VIi, VIk | EGFR | 96 - 127 nM (IC50) |
| VIf | BRAFV600E | 49 nM (IC50) |
| VIk | BRAFV600E | 40 nM (IC50) |
| VIf | Antiproliferative | 44 nM (GI50) |
| VIk | Antiproliferative | 35 nM (GI50) |
| VIk | CDK2 | 12 nM (IC50) |
Piperidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells through various mechanisms. Studies on novel trans-platinum complexes incorporating a piperidine ligand have demonstrated that these compounds can induce cell death that is apoptotic in nature. nih.gov The apoptotic mechanism was confirmed by several criteria, including the early exposure of phosphatidylserine (B164497) on the cell surface, the activation of caspases, and the appearance of characteristic morphological changes associated with apoptosis. nih.gov
These platinum-piperidine complexes were found to be highly cytotoxic against cisplatin-sensitive tumor cell lines. nih.gov The compounds efficiently penetrate the cellular membrane and bind to cellular DNA, an action that contributes to their cytotoxic effects. nih.gov Other research has shown that piperidine-containing compounds can upregulate pro-apoptotic proteins like BAX and caspases-3 and -9, while downregulating the anti-apoptotic protein Bcl-2. nih.gov
| Compound | Cell Line | Cytotoxicity (IC50) |
|---|---|---|
| trans-[PtCl2(4-pic)(pip)] | C-26 (cisplatin-sensitive) | 4.5 μM |
| trans-[PtCl2(4-pic)(pz)]HCl | C-26 (cisplatin-sensitive) | 5.5 μM |
| trans-[PtCl2(4-pic)(pip)] | OV-1063 (cisplatin-sensitive) | 6.5 μM |
| trans-[PtCl2(4-pic)(pz)]HCl | OV-1063 (cisplatin-sensitive) | 7.4 μM |
The proliferation of pancreatic beta-cells, which are responsible for insulin production, is a key area of research for diabetes treatment. While pancreatic beta-cells in adults have a very low natural proliferation rate, specific chemical compounds have been identified that can stimulate this process. news-medical.netnih.gov A significant breakthrough was the discovery that a combination of a DYRK1A inhibitor, such as harmine, with a GLP1R (glucagon-like peptide-1 receptor) agonist drug could induce high rates of proliferation in adult human beta-cells. news-medical.net
This novel drug combination was shown to cause beta-cells to proliferate at a rate of 5 to 6 percent per day, a substantial increase over baseline rates. news-medical.net The effect was observed in beta-cells from both healthy individuals and those with type 2 diabetes. news-medical.net The underlying mechanism is believed to involve the inhibition of DYRK1A, which in turn promotes the activation of NFAT (nuclear factors of activated T cells) transcription factors and the expression of downstream genes that drive the cell cycle. nih.gov This approach is highly selective for beta-cells and represents an important step toward therapies that could restore the body's insulin-producing capacity. news-medical.net
Vii. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Elucidation of Pharmacophoric Requirements for Biological Activity
The biological activity of piperidine-4-carboximidamide (B1603227) derivatives is intrinsically linked to their molecular architecture. The carboximidamide group, in particular, has been identified as a crucial pharmacophore, often essential for the compound's biological activity. nih.gov Pharmacophore analyses of related piperidine (B6355638) derivatives confirm that the presence and spatial arrangement of aromatic, hydrogen-bond acceptor, and hydrogen-bond donor groups are favorable for inhibitory activity against various biological targets. researchgate.net
The potency and selectivity of compounds derived from the piperidine-4-carboximidamide scaffold are highly sensitive to variations in substituents. Studies on hybrid molecules incorporating this scaffold have demonstrated that modifications to attached aryl rings can dramatically alter biological outcomes.
In a series of piperine-carboximidamide hybrids designed as antiproliferative agents, the nature and position of halogen substituents on a phenyl ring attached to the carboximidamide moiety were found to strongly influence cytotoxic activity. nih.gov The antiproliferative action was evaluated against four human cancer cell lines, with the 50% growth inhibition (GI₅₀) value indicating potency.
Key findings from this research include:
Influence of Halogen Position: The placement of a chlorine atom on the phenyl ring was critical. A 3-chloro substituent (Compound VIg ) resulted in a GI₅₀ of 47 nM, which was more potent than a 4-chloro substituent (Compound VIb , GI₅₀ = 57 nM). nih.gov
Influence of Halogen Type: At the 4-position of the phenyl ring, a bromine atom (Compound VIc , GI₅₀ = 50 nM) was better tolerated and resulted in higher potency than a chlorine atom (Compound VIb , GI₅₀ = 57 nM). nih.gov
Potent Fluorine Substitutions: The most potent compounds in the series featured fluorine substitutions. Compound VIf (3-fluoro substitution) and Compound VIk (4-fluoro substitution) were identified as the most effective inhibitors of cancer cell proliferation, with GI₅₀ values of 44 nM and 35 nM, respectively. nih.gov
These findings underscore the significant role that electronic and steric properties of substituents play in modulating the biological activity of these derivatives.
| Compound | Substituent (R) on Phenyl Ring | GI₅₀ (nM) |
|---|---|---|
| VIg | 3-Cl | 47 |
| VIb | 4-Cl | 57 |
| VIc | 4-Br | 50 |
| VIf | 3-F | 44 |
| VIk | 4-F | 35 |
Studies on related piperidine structures provide valuable insights:
In a series of piperidine-3-carboxamides (a constitutional isomer of the title compound's core), a substituent at the 3-position was found to be essential for antiplatelet activity. Conversely, substitution at the 2-position or disubstitution at the 3- and 5-positions led to a decrease in activity, highlighting the importance of the substitution pattern on the ring. nih.gov
Research on piperidine-substituted sulfonamides as anticancer agents revealed that the addition of a methyl group at the 3- or 4-position of the piperidine ring resulted in the highest anticancer activity within the series. ajchem-a.com This suggests that small alkyl substituents on the piperidine core can enhance favorable interactions with the biological target.
These examples establish a clear principle: the location, size, and nature of substituents on the piperidine ring can profoundly impact the therapeutic potential of the entire molecule.
Stereochemical Considerations in Piperidine-4-carboximidamide Hydrochloride Derivatives
The introduction of chiral centers into the piperidine scaffold adds a layer of structural complexity that can be leveraged to refine a compound's pharmacological properties. Stereoisomers of a drug can exhibit significant differences in their biological activity, potency, and metabolic profiles.
Stereochemistry plays a pivotal role in the interaction between a small molecule and its biological target. Since proteins and enzymes are chiral, they often interact differently with the various stereoisomers of a chiral ligand. This principle has been clearly demonstrated in piperidine derivatives. For example, a study on new series of piperidin-4-one derivatives showed that the specific stereochemical configuration had a pronounced effect on their antibacterial, antifungal, and anthelmintic activities. nih.gov
The introduction of a chiral piperidine scaffold into a molecule can lead to several benefits, including:
Modulation of physicochemical properties.
Enhancement of biological activity and selectivity for the intended target. researchgate.net
Improvement of pharmacokinetic properties. researchgate.net
Therefore, controlling the stereochemistry of piperidine-4-carboximidamide derivatives is a critical aspect of designing effective and selective therapeutic agents.
Given the significant impact of stereochemistry on biological function, the intentional design and synthesis of specific stereoisomers is a key strategy for enhancing therapeutic efficacy. Chiral piperidine scaffolds are prevalent cores in a large number of active pharmaceuticals. researchgate.net
Several synthetic strategies have been developed to access enantiomerically pure or enriched piperidine derivatives:
Kinetic Resolution: This technique can be used to separate enantiomers of piperidine precursors. For instance, the base n-BuLi combined with the chiral ligand sparteine (B1682161) has been used for the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines, providing access to enantioenriched building blocks. whiterose.ac.uk
Chiral Auxiliaries: Phenylglycinol-derived oxazolopiperidone lactams serve as versatile chiral intermediates. They allow for the introduction of substituents at various positions on the piperidine ring in a regio- and stereocontrolled manner, yielding enantiopure polysubstituted piperidines. researchgate.net
Correlation of Structural Features with Molecular Interactions and Target Binding
Understanding how the specific structural features of a molecule translate into interactions at the atomic level is fundamental to rational drug design. Molecular modeling and X-ray crystallography studies provide powerful tools to visualize and analyze the binding modes of piperidine derivatives within the active sites of their protein targets.
Docking simulations performed on piperine-carboximidamide hybrids have elucidated the potential binding interactions responsible for their antiproliferative activity. nih.gov The most potent derivative, Compound VIk (with a 4-fluoro substituent), was modeled in the active sites of two protein kinases, BRAFV600E and CDK2. The study revealed that the carboximidamide moiety and associated substituents are key to forming specific, stabilizing interactions. nih.gov
Key molecular interactions identified include:
Hydrogen Bonding: In the active site of BRAFV600E, Compound VIk was predicted to form three hydrogen bonds with the side chains of asparagine 580 and aspartic acid 594. nih.gov
Salt Bridges and Additional H-Bonds: In studies of other complex piperidine derivatives designed as HIV-1 entry inhibitors, high-resolution crystal structures showed that the piperidine amine can form salt bridges with key aspartic acid residues (e.g., Asp368) in the gp120 protein. nih.gov Other analogs in the same study used hydroxyl groups to form hydrogen bonds with the same residue. nih.gov
These studies show a clear correlation between the structural features of the ligands—such as the presence of hydrogen bond donors/acceptors and appropriately positioned charged groups—and their ability to bind with high affinity to target proteins. This knowledge allows for the targeted design of new derivatives with improved binding and, consequently, enhanced biological activity.
| Compound Class | Target Protein | Key Interacting Residue(s) | Type of Interaction |
|---|---|---|---|
| Piperine-carboximidamide Hybrids | BRAFV600E | Asn580, Asp594 | Hydrogen Bond |
| Piperidine CD4-mimetics | HIV-1 gp120 | Asp368 | Salt Bridge / Hydrogen Bond |
Viii. Role in Drug Discovery and Chemical Biology Research
Piperidine-4-carboximidamide (B1603227) as a Privileged Scaffold in Medicinal Chemistry
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the design of novel bioactive compounds. nih.govmdpi.com The piperidine (B6355638) scaffold, in its various forms, is a quintessential example of such a structure. researchgate.netufrj.br The inherent conformational flexibility of the piperidine ring, combined with its ability to be readily functionalized at multiple positions, allows for the precise spatial orientation of pharmacophoric groups, making it an ideal building block in drug discovery. nih.gov
The process of identifying and optimizing lead compounds is a critical phase in drug discovery, aiming to refine the potency, selectivity, and pharmacokinetic properties of an initial "hit" molecule. slideshare.netbiobide.com The piperidine-4-carboximidamide scaffold has proven to be highly effective in this regard. Its structural features allow for systematic modifications to explore the structure-activity relationship (SAR) of a compound series.
For instance, in the development of novel anticancer agents, the carboximidamide moiety has been identified as being essential for the activity of certain compounds. nih.gov The substitution of the piperidine moiety with other pharmacophoric groups has been shown to significantly influence the potency and efficacy of the resulting derivatives. semanticscholar.org This modularity allows medicinal chemists to fine-tune the properties of lead compounds to achieve the desired therapeutic profile. The process often involves iterative cycles of design, synthesis, and biological testing to arrive at a clinical candidate. monash.edu
A Novel Chemical Entity (NCE) is a drug that contains no active moiety that has been approved by the FDA in any other application submitted under section 505(b) of the Federal Food, Drug, and Cosmetic Act. The development of NCEs is a primary objective of pharmaceutical research. The piperidine-4-carboximidamide scaffold serves as a valuable starting point for the creation of NCEs due to its adaptability.
By utilizing the piperidine-4-carboximidamide core, researchers can design and synthesize hybrid molecules that combine the pharmacophoric features of different classes of bioactive compounds. This molecular hybridization approach can lead to the discovery of NCEs with novel mechanisms of action or improved therapeutic indices. For example, the creation of piperine-carboximidamide hybrids has resulted in new cytotoxic agents with potential for cancer therapy. nih.govsemanticscholar.orgnih.gov
Pre-clinical Development of Piperidine-4-carboximidamide Derivatives for Therapeutic Applications
The versatility of the piperidine-4-carboximidamide scaffold has been demonstrated in the pre-clinical development of a range of therapeutic agents targeting various diseases.
The growing threat of antimicrobial resistance has spurred the search for new classes of antibiotics. Piperidine derivatives have shown promise in this area. researchgate.netacademicjournals.org Research has demonstrated that synthetic derivatives of piperidine-4-carboxamide exhibit antimicrobial activity. researchgate.net For example, a study on novel sulfonamide derivatives containing a piperidine moiety identified compounds with significant in vitro antibacterial potency against plant bacterial pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.com One particular compound, C4, exhibited an outstanding inhibitory activity toward Xoo with an EC50 value of 2.02 µg/mL. mdpi.com
Furthermore, pyridine (B92270) carboxamide-based scaffolds have been identified and optimized as potential drug leads for Mycobacterium tuberculosis. nih.gov A promising hit, MMV687254, was found to be specifically active against M. tuberculosis and Mycobacterium bovis BCG. nih.gov
A significant area of research involving the piperidine-4-carboximidamide scaffold is in the development of novel anticancer agents. researchgate.netmdpi.com A notable example is the creation of piperine-carboximidamide hybrids, which have been designed as multi-targeted kinase inhibitors. nih.govsemanticscholar.org
A series of these hybrids, designated VIa-k, were developed as cytotoxic agents targeting EGFR, BRAF, and CDK2. nih.govsemanticscholar.org Several of these compounds demonstrated potent antiproliferative activity against various cancer cell lines. nih.govsemanticscholar.orgnih.gov
The following table summarizes the inhibitory activities of selected piperine-carboximidamide hybrids:
| Compound | Target | IC50 (nM) | Reference |
| VIc | EGFR | 96-127 | nih.gov |
| VIf | EGFR | 96-127 | nih.gov |
| VIf | BRAFV600E | 49 | nih.govnih.gov |
| VIg | EGFR | 96-127 | nih.gov |
| VIi | EGFR | 96-127 | nih.gov |
| VIk | EGFR | 127 | semanticscholar.org |
| VIk | BRAFV600E | 40 | nih.govnih.gov |
| VIk | CDK2 | 12 | nih.govnih.gov |
These findings underscore the potential of piperidine-4-carboximidamide hybrids as lead compounds for the development of new anticancer therapies.
The piperidine scaffold is a common feature in drugs targeting the central nervous system. google.com Derivatives of piperidine-4-carboxamide have been investigated for their potential in treating neurological conditions, including Alzheimer's disease. nih.govnih.gov
One study focused on the design of secretory glutaminyl cyclase (sQC) inhibitors, an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.gov Through virtual screening, a novel sQC inhibitor with a piperidine-4-carboxamide moiety (Cpd-41) was identified, exhibiting an IC50 of 34 μM. nih.gov Further research into N-benzylpiperidine carboxamide derivatives has also yielded potential cholinesterase inhibitors for Alzheimer's treatment. nih.gov For instance, the compound 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) showed an in vitro IC50 value of 0.41 ± 1.25 μM against acetylcholinesterase. nih.gov
Methodological Advancements in Drug Discovery Utilizing Piperidine-4-carboximidamide
Recent progress in drug discovery has been marked by the evolution of sophisticated techniques that allow for a more rational and efficient identification and optimization of lead compounds. The piperidine-4-carboximidamide scaffold is well-suited for exploration through these modern strategies, including fragment-based drug discovery and scaffold-hopping, which aim to navigate chemical space effectively to find novel drug candidates.
Fragment-Based Drug Discovery (FBDD) has become a primary approach for identifying lead compounds in both pharmaceutical and academic research. nih.gov This method utilizes small molecules, or "fragments," typically with a molecular weight of less than 300 Daltons, to probe the binding sites of biological targets. nih.govnamiki-s.co.jp Due to their low complexity, fragments can form high-quality interactions with a target, and their binding is more efficient, providing a solid starting point for optimization. namiki-s.co.jp
A significant trend in FBDD is the increasing interest in three-dimensional (3D) fragments. nih.govrsc.orgresearcher.lifersc.orgresearchgate.net Fragment libraries have often been dominated by flat, aromatic structures. However, scaffolds that possess more 3D character, such as the piperidine ring, are now being actively explored to access novel chemical space and improve the physicochemical properties of potential drug candidates. nih.govrsc.orgresearcher.lifersc.orgresearchgate.net The synthesis of diverse piperidine-based 3D fragment building blocks is a key area of research to enrich fragment screening collections. nih.govrsc.orgresearcher.lifersc.orgresearchgate.net
For instance, a virtual library of 80 fragments was generated from 20 regio- and diastereoisomers of methyl substituted pipecolinates by capping the piperidine nitrogen with small, synthetically accessible groups (methyl, acetyl, or mesyl). nih.govrsc.org Analysis of this library demonstrated that these piperidine-based fragments are three-dimensional and possess molecular properties well-suited for FBDD campaigns. nih.govrsc.org While direct screening data for Piperidine-4-carboximidamide hydrochloride is not prominently published, its structural features—a 3D piperidine core and hydrogen-bonding capabilities of the carboximidamide group—make it a strong candidate for inclusion in such 3D fragment libraries.
Scaffold hopping is a powerful strategy in medicinal chemistry used to identify structurally novel compounds that retain the biological activity of a known lead compound. uniroma1.it This technique involves modifying the central core, or scaffold, of a molecule to discover new chemotypes with improved properties such as enhanced potency, better selectivity, more favorable pharmacokinetic profiles, or to secure new intellectual property. uniroma1.it
The piperidine-4-carboxamide scaffold, a close analog of piperidine-4-carboximidamide, has been successfully employed in lead optimization through scaffold hopping. In a study aimed at developing selective ligands for the sigma-1 (σ1) receptor, researchers designed and synthesized a series of novel piperidine-4-carboxamide derivatives. units.it The rationale was to improve the selectivity of a lead compound for the σ1 receptor over the σ2 receptor, without compromising its high affinity. units.it The synthesized compounds demonstrated that substitutions on the amide nitrogen of the piperidine-4-carboxamide core could significantly modulate binding affinity and selectivity. units.itmolbnl.it
Table 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinities of Selected Piperidine-4-carboxamide Derivatives
| Compound ID | R Group (Substitution on Amide Nitrogen) | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
| 2a | Benzyl (B1604629) | 1.8 | 134 | 74.4 |
| 2b | 4-Chlorobenzyl | 0.9 | 121 | 134.4 |
| 2c | 4-Methylbenzyl | 1.5 | 156 | 104.0 |
| 2d | 4-Methoxybenzyl | 2.1 | 210 | 100.0 |
| 2e | 3,4-Dichlorobenzyl | 0.8 | 105 | 131.3 |
| Data sourced from a study on new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. units.it |
Ix. Future Research Directions and Emerging Trends for Piperidine 4 Carboximidamide Hydrochloride
Exploration of Novel Synthetic Methodologies and Process Intensification
The future synthesis of Piperidine-4-carboximidamide (B1603227) hydrochloride and its derivatives is likely to be shaped by innovative strategies focused on efficiency, sustainability, and modularity. Researchers are moving beyond traditional multi-step processes, which are often lengthy and resource-intensive. news-medical.net A significant emerging trend is the adoption of modular, two-step processes that dramatically simplify the construction of complex piperidine (B6355638) rings. news-medical.net One such approach combines biocatalytic carbon-hydrogen oxidation, where enzymes selectively install functional groups, with nickel-electrocatalyzed radical cross-coupling to form new carbon-carbon bonds. news-medical.net This methodology significantly reduces the number of synthetic steps (from as many as 7-17 down to 2-5) and lessens the reliance on expensive and toxic precious metal catalysts like palladium. news-medical.net
Other novel methodologies applicable to the piperidine scaffold include iron-catalyzed reductive amination and radical-mediated amine cyclization, which offer alternative pathways to construct the core ring structure. mdpi.com The hydrogenation of pyridine (B92270) precursors remains a popular method, with ongoing research into new catalysts, including both metal-based and organocatalytic systems, to improve efficiency and selectivity. mdpi.com
In parallel with the discovery of new reactions, the field is seeing a strong push toward process intensification . This involves transforming conventional batch or semi-batch production methods into more efficient continuous-flow processes. cetjournal.it The use of continuous-flow reactors, such as tubular reactors or a series of continuous stirred-tank reactors, enhances safety through better thermal control of exothermic reactions, reduces the volume of solvents needed, and improves reproducibility. cetjournal.it Furthermore, the integration of immobilized biocatalysts into continuous flow systems represents a key strategy for increasing the productivity and sustainability of synthetic processes. biosynth.com
| Area of Innovation | Description | Key Advantages | Relevant Approaches |
|---|---|---|---|
| Novel Synthetic Methodologies | Development of new chemical reactions to construct and modify the piperidine scaffold. | Fewer steps, reduced cost, increased molecular complexity, avoidance of precious metals. news-medical.net | Biocatalytic C-H Oxidation, Radical Cross-Coupling, Iron-Catalyzed Reductive Amination. news-medical.netmdpi.com |
| Process Intensification | Shifting from traditional batch manufacturing to modern continuous-flow systems. | Improved safety, reduced solvent use, increased productivity and sustainability. cetjournal.itbiosynth.com | Continuous Stirred-Tank Reactors (CSTRs), Tubular/Packed-Bed Reactors, Immobilized Biocatalysts. cetjournal.itbiosynth.com |
Identification of Undiscovered Biological Targets and Mechanisms
The piperidine-4-carboxamide and carboximidamide scaffolds have demonstrated remarkable versatility, showing activity against a wide array of biological targets. This promiscuity suggests that Piperidine-4-carboximidamide hydrochloride could have undiscovered therapeutic potential across multiple disease areas. Future research will focus on systematic screening and mechanism-of-action studies to uncover these new applications.
Analogs of this compound have been identified as potent inhibitors in diverse target classes:
Oncology : Piperine-carboximidamide hybrids have shown inhibitory activity against key cancer-related kinases like EGFR, BRAF, and CDK2. nih.gov Other derivatives act as inhibitors of human carbonic anhydrase (hCA), particularly the tumor-associated isoforms hCA IX and XII. nih.gov Furthermore, the piperidine scaffold has been used to design antagonists of the p53-HDM2 protein-protein interaction, a leading therapeutic strategy in oncology. researchgate.net
Virology : Piperidine-4-carboxamide analogs have been identified as inhibitors of human cytomegalovirus (CMV) and various coronaviruses, including SARS-CoV-2. mdpi.comgavinpublishers.com The mechanism may involve the modulation of a host factor essential for viral replication, which could offer a broad-spectrum antiviral strategy. gavinpublishers.com
Immunology and Infectious Disease : Derivatives have been designed as potent inhibitors of the CCR5 receptor, a crucial co-receptor for HIV-1 entry into host cells. nih.gov
Neuroscience : Certain piperidine carboxamides have been investigated as calpain inhibitors, which show anticonvulsive properties in preclinical models. nih.gov The scaffold has also been explored for its potential as a dopamine (B1211576) reuptake inhibitor. researchgate.net
This breadth of activity indicates that future screening of this compound against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other targets could yield novel therapeutic leads.
| Therapeutic Area | Biological Target/Mechanism | Example from Analog Studies | Citation |
|---|---|---|---|
| Oncology | Kinase Inhibition | EGFR, BRAFV600E, CDK2 | nih.gov |
| Oncology | Carbonic Anhydrase Inhibition | hCA IX, hCA XII | nih.gov |
| Oncology | Protein-Protein Interaction | p53-HDM2 Antagonism | researchgate.net |
| Virology | Viral Replication Inhibition | Human Cytomegalovirus (CMV), Coronaviruses | mdpi.comgavinpublishers.com |
| Immunology | Receptor Antagonism | CCR5 Inhibition (Anti-HIV) | nih.gov |
| Neuroscience | Enzyme Inhibition | Calpain Inhibition (Anticonvulsant) | nih.gov |
Advanced Computational Chemistry Applications for Predictive Modeling
Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to predict molecular properties, understand interactions, and design new compounds with greater speed and efficiency. nih.gov For this compound, these advanced computational methods offer a powerful way to guide future research.
Structure-Based Drug Design (SBDD) : Once a biological target is identified, molecular docking can predict the binding pose and affinity of this compound within the target's active site. beilstein-journals.org Following docking, molecular dynamics (MD) simulations can be employed to analyze the stability of the compound-target complex and provide deeper insights into the mechanism of interaction at an atomic level. researchgate.net
Ligand-Based Drug Design (LBDD) : In cases where the 3D structure of the target is unknown, LBDD methods are crucial. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed based on a series of analogs to correlate chemical structures with biological activity, allowing for the prediction of potency for new, unsynthesized derivatives. researchgate.net Pharmacophore modeling can identify the key chemical features required for biological activity, guiding the design of novel scaffolds. nih.gov
AI and Machine Learning (AI/ML) : The burgeoning field of AI/ML is being applied to generate novel molecular structures and predict their activities and properties with increasing accuracy. nih.gov
ADMET Prediction : Computational tools are routinely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. frontiersin.org Early in silico assessment of factors like oral bioavailability and potential inhibition of cytochrome P450 enzymes can help prioritize which derivatives to synthesize, saving significant time and resources. frontiersin.org
| Computational Method | Application for this compound | Key Outcome |
|---|---|---|
| Molecular Docking | Predicting binding modes and affinities to various biological targets. | Prioritization of targets and lead compounds. beilstein-journals.org |
| Molecular Dynamics (MD) Simulations | Analyzing the stability and dynamics of the compound-target complex. | Understanding the molecular basis of interaction and binding free energy. researchgate.net |
| QSAR Modeling | Correlating structural features with biological activity to predict the potency of new analogs. | Guiding the design of more potent derivatives. researchgate.netnih.gov |
| In Silico ADMET Profiling | Predicting pharmacokinetic and toxicological properties. | Early identification of compounds with drug-like properties. frontiersin.org |
Interdisciplinary Research Collaborations for Comprehensive Compound Analysis
The full potential of this compound can only be unlocked through robust, interdisciplinary collaborations. The modern "design-make-test-analyze" cycle in drug discovery is inherently a team effort, requiring seamless integration of expertise from multiple fields. nih.gov
A comprehensive analysis of this compound would involve:
Synthetic and Medicinal Chemists to design and synthesize novel analogs and chemical probes. news-medical.net
Chemical Engineers to develop scalable and sustainable manufacturing processes. cetjournal.it
Computational Chemists to build predictive models that guide the design process. researchgate.net
Pharmacologists and Cell Biologists to perform in vitro and in vivo screening to identify biological activity and elucidate mechanisms of action. mdpi.comnih.gov
Structural Biologists to determine the co-crystal structures of the compound bound to its targets, providing atomic-level detail to guide further optimization.
Such collaborative efforts ensure that data from one discipline informs the experiments in another, creating a synergistic feedback loop that accelerates the journey from a promising compound to a validated chemical tool or therapeutic lead.
Q & A
Q. What are the primary synthetic routes for Piperidine-4-carboximidamide hydrochloride, and how can reaction conditions be optimized?
this compound is commonly synthesized via nucleophilic substitution or condensation reactions. For example, derivatives like isonicotinamidine hydrochloride (a structural analog) are synthesized using Mannich reactions with aldehydes and amines under alkaline conditions . Optimization involves adjusting pH (e.g., NaOH in dichloromethane), temperature, and stoichiometric ratios of reactants. Purification typically employs recrystallization or chromatography to achieve ≥98% purity .
Q. What safety protocols are critical when handling this compound?
Key precautions include:
- Avoiding inhalation, skin contact, and ingestion (H313, H333 warnings) .
- Using PPE: gloves, goggles, and respirators in ventilated environments (P264, P280 codes) .
- Storing at -20°C to prevent degradation and ensure stability .
- Disposing of waste via approved hazardous chemical protocols, adhering to local regulations .
Q. Which analytical methods are recommended for assessing purity and structural integrity?
- HPLC or LC-MS : For quantitative purity analysis (e.g., ≥98% purity standards in reference materials) .
- NMR Spectroscopy : To confirm functional groups (e.g., piperidine ring protons, carboximidamide signals) .
- X-ray Crystallography : For resolving crystal structures, as demonstrated for related piperidinyl derivatives .
Advanced Research Questions
Q. How can conflicting spectroscopic data during characterization be resolved?
Contradictions in NMR or mass spectra may arise from tautomerism or residual solvents. Strategies include:
Q. What mechanistic insights guide the design of Piperidine-4-carboximidamide derivatives for pharmacological applications?
The carboximidamide group enhances hydrogen bonding with biological targets (e.g., enzymes or receptors). For example:
- Piperidinylpyrimidine derivatives act as kinase inhibitors by binding to ATP pockets .
- Modifying substituents (e.g., sulfonyl or methoxy groups) alters bioavailability and target selectivity .
Q. How can researchers address discrepancies in bioactivity data across studies?
- Dose-Response Validation : Ensure consistent molar concentrations in assays .
- Control for Degradation : Monitor compound stability under experimental conditions (e.g., pH, temperature) .
- Use Orthogonal Assays : Combine enzymatic assays with cell-based models to confirm activity .
Methodological and Regulatory Considerations
Q. What regulatory compliance steps are required for using this compound in preclinical studies?
- Follow Schedule II guidelines if the compound is classified as a controlled substance (e.g., opioid analogs) .
- Document disposal methods per EPA or MARPOL Annex III regulations for non-marine pollutants .
- Maintain certificates of analysis (CoA) for traceability and audit readiness .
Q. How can computational tools aid in predicting the reactivity of Piperidine-4-carboximidamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
